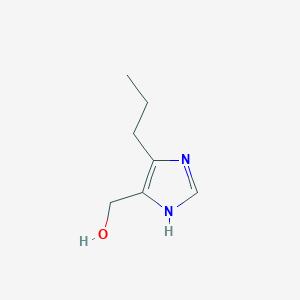

5-propyl-1H-imidazole-4-methanol

Description

Structure

3D Structure

Properties

CAS No. |

97749-51-4 |

|---|---|

Molecular Formula |

C7H12N2O |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(4-propyl-1H-imidazol-5-yl)methanol |

InChI |

InChI=1S/C7H12N2O/c1-2-3-6-7(4-10)9-5-8-6/h5,10H,2-4H2,1H3,(H,8,9) |

InChI Key |

ZSPTXAASNTYGGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(NC=N1)CO |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 5 Propyl 1h Imidazole 4 Methanol

Chemical Reactions of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring of 5-propyl-1H-imidazole-4-methanol contains two nitrogen atoms with distinct reactivity. One nitrogen is of the pyrrole-type, bearing a hydrogen atom, while the other is of the pyridine-type, with a lone pair of electrons in an sp² hybrid orbital. researchgate.net These nitrogens are the primary sites for reactions such as alkylation and acylation.

Due to the presence of two nitrogen atoms, imidazole and its derivatives can exist in two tautomeric forms. researchgate.net In the case of non-symmetrically substituted imidazoles, the position of the substituent can influence which nitrogen atom is more likely to react. nih.gov

Alkylation and acylation are common reactions involving the imidazole nitrogens. youtube.com In the presence of a base, the pyrrole-type nitrogen can be deprotonated, forming an imidazolate anion which is a potent nucleophile. This anion can then react with electrophiles like alkyl halides or acyl chlorides. The pyridine-type nitrogen, with its available lone pair, can also act as a nucleophile, particularly in neutral or acidic conditions, leading to the formation of imidazolium (B1220033) salts. youtube.comacs.org

For instance, the N-alkylation of nitroimidazoles, which are structurally related to the title compound, has been shown to be regioselective, with the reaction conditions influencing the final product distribution. researchgate.net The use of different bases, solvents, and temperatures can direct the alkylation to a specific nitrogen atom.

Oxidative Transformations of the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group at the 4-position of the imidazole ring is susceptible to oxidation to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

A known transformation is the oxidation of this compound to 5-propyl-1H-imidazole-4-carbaldehyde. This can be achieved using manganese (IV) oxide in a suitable solvent. While specific conditions for the title compound are not detailed in the provided search results, a similar oxidation of a related imidazole methanol (B129727) to its corresponding aldehyde is documented.

Furthermore, the synthesis of 2-propyl-1H-imidazole-4-carboxylic acid derivatives from different starting materials suggests that the oxidation of the hydroxymethyl group to a carboxylic acid is a feasible transformation. mdpi.com Stronger oxidizing agents than those used for aldehyde synthesis would be required for this conversion.

Derivatization Reactions of the Hydroxymethyl Moiety

The hydroxymethyl group can be readily derivatized through esterification and etherification reactions to modify the properties of the parent molecule.

Esterification Reactions

The hydroxyl group of this compound can react with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. For example, the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, an intermediate in the synthesis of Olmesartan, involves the formation of an ester from a related imidazole carboxylic acid. chemicalbook.comnih.gov This demonstrates the feasibility of esterification reactions within this class of compounds. A plausible esterification reaction for this compound is presented in the table below.

| Reactant | Reagent | Product |

| This compound | Acetic anhydride | 5-propyl-1H-imidazole-4-yl)methyl acetate (B1210297) |

Etherification Reactions

Ether derivatives of this compound can be prepared by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or by other methods. A study on the synthesis of imidazole-derived alkyl and aryl ethers highlights the general procedures for such transformations. nih.gov The reaction typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile.

| Reactant | Reagent | Product |

| This compound | Methyl iodide | 4-(methoxymethyl)-5-propyl-1H-imidazole |

Electrophilic and Nucleophilic Substitution Patterns on the Imidazole Ring

The aromatic imidazole ring can undergo substitution reactions, although the substitution pattern is influenced by the existing substituents.

Electrophilic substitution on the imidazole ring is generally favored at the C4 and C5 positions due to the electron-donating nature of the nitrogens. nih.govglobalresearchonline.net However, in this compound, these positions are already occupied. Therefore, electrophilic attack would most likely occur at the C2 position, which is generally less reactive towards electrophiles. globalresearchonline.net The presence of activating or deactivating groups on the ring can significantly influence the regioselectivity of the substitution. nih.gov

Nucleophilic substitution on the imidazole ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring towards attack. globalresearchonline.netpharmaguideline.com In the absence of such activating groups, as is the case for this compound, nucleophilic aromatic substitution is unlikely to occur. askfilo.com

Reactivity Profile of the Propyl Substituent

The propyl group attached to the C5 position of the imidazole ring is a saturated alkyl chain and is generally unreactive under most common laboratory conditions. It does not possess any functional groups that would make it susceptible to attack by most electrophiles or nucleophiles. Its primary influence on the reactivity of the molecule is through steric and electronic effects on the imidazole ring. The electron-donating inductive effect of the propyl group can slightly increase the electron density of the imidazole ring, potentially influencing the regioselectivity of reactions on the ring. However, significant transformations involving the propyl group itself, such as oxidation or halogenation, would require harsh reaction conditions, for instance, radical reactions, which are not typically selective.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. Due to the scarcity of specific data for 5-propyl-1H-imidazole-4-methanol, the analysis of its analog, (2-phenyl-1H-imidazol-4-yl)methanol, in DMSO-d₆ provides valuable insights. nih.gov

The spectrum of (2-phenyl-1H-imidazol-4-yl)methanol shows a singlet at 6.99 ppm, corresponding to the proton at either the C4 or C5 position of the imidazole (B134444) ring. nih.gov The protons of the phenyl group appear as a multiplet between 7.31 and 7.44 ppm and another multiplet for the two protons in closer proximity to the imidazole ring between 7.90-7.94 ppm. nih.gov The methylene (B1212753) protons (CH₂OH) are observed as a singlet at 4.43 ppm. nih.gov The hydroxyl (-OH) and amine (N-H) protons are seen as broad singlets at 4.97 ppm and 12.38 ppm, respectively, with their broadness indicating chemical exchange. nih.gov For the isomeric compound 1H-imidazole-1-methanol, the methylene protons appear at 5.40 ppm in CDCl₃, while the imidazole protons are observed at 6.93 ppm, 7.08 ppm, and 7.34 ppm. nih.govnsf.gov

Based on these analogs, the expected ¹H NMR spectrum for this compound would feature signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the ring), a singlet for the C2 proton of the imidazole ring, a singlet for the methylene protons of the methanol (B129727) group, and broad signals for the OH and NH protons.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for (2-phenyl-1H-imidazol-4-yl)methanol in DMSO-d₆

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 (N-H) | 12.38 | br. s |

| Phenyl-H | 7.90-7.94 | m |

| Phenyl-H | 7.31-7.44 | m |

| H-4/H-5 | 6.99 | s |

| -OH | 4.97 | br. s |

| -CH₂OH | 4.43 | s |

Data sourced from a study by Panov et al. nih.gov

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. A significant challenge in the solution-state ¹³C NMR of some imidazole derivatives is the phenomenon of fast tautomerization, which can lead to poor resolution and undetectable signals for the imidazole ring carbons. nih.gov Solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR can overcome this limitation.

For (2-phenyl-1H-imidazol-4-yl)methanol, solid-state ¹³C NMR shows distinct signals for the different carbon atoms. nih.govnih.gov The analysis of related compounds like 2,4,5-triphenyl-1H-imidazole shows imidazole carbon signals in the range of 125-146 ppm. rsc.org For (1H-Imidazol-4-yl)methanol, ¹³C NMR data in DMSO shows signals for the imidazole carbons and the methanol carbon. nih.gov

The expected ¹³C NMR spectrum of this compound would show distinct signals for the three carbons of the propyl group, the three carbons of the imidazole ring, and the carbon of the hydroxymethyl group.

Table 2: Solid-State ¹³C CP-MAS NMR Chemical Shifts (δ, ppm) for (2-phenyl-1H-imidazol-4-yl)methanol

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Imidazole Ring Carbons | ~115-145 |

| Phenyl Ring Carbons | ~125-135 |

| -CH₂OH Carbon | ~55 |

Data is representative and based on studies of 2-phenyl substituted imidazoles. nih.govnih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify functional groups and probe molecular structure and bonding.

In the FT-IR spectrum of imidazole derivatives, characteristic absorption bands are observed. For instance, in various substituted imidazoles, the N-H stretching vibration appears in the range of 2500–3000 cm⁻¹. rsc.orgresearchgate.net The stretching vibrations for C=N and C=C bonds within the imidazole ring are typically found between 1300 and 1600 cm⁻¹. rsc.orgresearchgate.net For (2-phenyl-1H-imidazol-4-yl)methanol, the IR spectrum shows a broad band for O-H stretching around 3041 cm⁻¹, N-H stretching at 3153 cm⁻¹, and C=N/C=C stretching bands between 1466-1578 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. In the Raman spectrum of imidazole, bands corresponding to ring breathing and stretching modes are prominent. researchgate.netmdpi.com For example, a strong band around 1262-1266 cm⁻¹ in an imidazole-terminated monolayer is assigned to the imidazole ring breathing vibration coupled with C-H in-plane deformation. mdpi.com The C=C and C=N stretching modes are also observable. SERS studies on N-propyl substituted imidazoles have identified differentiating features in the 600-1500 cm⁻¹ region, which are sensitive to the molecule's interaction with its environment.

Table 3: Representative Vibrational Frequencies (cm⁻¹) for Imidazole Derivatives

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3100-3400 (broad) | - |

| N-H Stretch | ~3150 / 2500-3000 | ~2500-3000 |

| C-H Stretch (Aromatic/Olefinic) | ~3000-3100 | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-2960 | ~2850-2960 |

| C=N / C=C Stretch (Ring) | ~1450-1600 | ~1450-1600 |

| Ring Breathing/Deformation | - | ~1260 |

Frequencies are approximate and based on data for various imidazole methanol analogs. nih.govrsc.orgmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For (1H-Imidazol-4-yl)methanol, a close analog of the target compound, LC-ESI-MS/MS analysis provides key data. The protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 99.0. nih.gov Collision-induced dissociation of this precursor ion leads to characteristic fragment ions. A prominent fragment is observed at m/z 81.1, which corresponds to the loss of a water molecule (H₂O) from the parent ion. nih.gov Another significant fragment appears at m/z 67, likely resulting from further fragmentation of the imidazole ring structure. mdpi.com The base peak in the MS2 spectrum is typically the m/z 81.1 fragment, indicating that the loss of water is a very favorable fragmentation pathway. nih.gov

For this compound (MW: 154.21 g/mol ), the expected [M+H]⁺ ion would be at m/z 155. Key fragmentation pathways would likely include the loss of water (to m/z 137) and cleavage of the propyl chain.

Table 4: Key Mass Spectrometry Fragments for (1H-Imidazol-4-yl)methanol

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 99.0 | - | [M+H]⁺ |

| 81.1 | 999 | [M+H - H₂O]⁺ |

| 67.0 | - | [C₃H₄N₂]⁺ |

| 54.1 | 24 | Further Ring Fragmentation |

Data from LC-ESI-QQ analysis of (1H-Imidazol-4-yl)methanol. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The absorption maxima (λ_max) are characteristic of the electronic structure.

Imidazole itself exhibits a characteristic absorption peak around 209 nm in a methanol-water solution, which is attributed to a π → π* transition within the heterocyclic ring. mdpi.com The introduction of substituents can shift this absorption. For example, 4-methyl-imidazole shows a red-shift to 217 nm. mdpi.com Imidazole derivatives with carbonyl groups, like imidazole-2-carboxaldehyde, show an additional, weaker n → π* transition at a longer wavelength, typically around 280 nm. mdpi.comresearchgate.net For this compound, a strong π → π* transition below 220 nm is expected, with the alkyl and alcohol groups causing a slight shift compared to unsubstituted imidazole.

Table 5: UV-Vis Absorption Maxima (λ_max) for Imidazole Derivatives

| Compound | λ_max (nm) | Solvent/Reference |

|---|---|---|

| Imidazole | ~209 | Methanol/Water mdpi.com |

| 4-Methyl-imidazole | ~217 | Methanol/Water mdpi.com |

| Imidazole-2-carboxaldehyde | ~280 | Aqueous researchgate.net |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state.

While no crystal structure is available for this compound, the structure of its parent analog, (1H-imidazol-4-yl)methanol, has been determined. iucr.orgnih.govnih.gov It crystallizes in the monoclinic space group C2/c. iucr.org The crystal structure is stabilized by a network of intermolecular hydrogen bonds. A key interaction occurs between the hydroxyl H-atom of one molecule and the unprotonated imidazole N-atom of an adjacent molecule (N-H···O). iucr.orgnih.gov A second significant hydrogen bond forms between the imidazole N-H proton of one molecule and the hydroxyl O-atom of another (O-H···N). iucr.orgnih.gov These interactions create a two-dimensional network structure. iucr.org The structure of the isomer 1H-imidazole-1-methanol also shows extensive O—H···N hydrogen bonding, forming three-membered macrocycles in the solid state. nih.goviucr.org

Table 6: Crystallographic Data for (1H-Imidazol-4-yl)methanol

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₆N₂O |

| Molecular Weight | 98.11 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.9180 (9) |

| b (Å) | 7.1980 (5) |

| c (Å) | 11.6509 (12) |

| β (°) | 125.249 (1) |

| Volume (ų) | 953.20 (13) |

| Z (molecules/unit cell) | 8 |

Data from Sanders et al. at T = 100 K. iucr.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized substance, such as this compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm the purity and identity of the compound, ensuring it aligns with its theoretical composition.

The verification is achieved by comparing the experimentally obtained elemental percentages with the theoretically calculated values derived from the compound's molecular formula. For this compound, the molecular formula is C7H12N2O. Based on this formula, the theoretical elemental composition can be calculated.

Detailed research findings from the broader scientific literature on related imidazole compounds demonstrate the routine application of elemental analysis for structural confirmation. For instance, in the characterization of novel imidazole derivatives, the experimentally determined percentages of C, H, and N are typically expected to be within ±0.4% of the calculated theoretical values to be considered a successful validation of the compound's synthesis and purity.

Below is a data table presenting the theoretical elemental composition of this compound. The experimental values, which would typically be reported in a research article detailing the compound's synthesis and characterization, are noted as not available in the public domain based on the conducted search.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | C | 59.97 | Not available in published literature |

| Hydrogen | H | 8.63 | Not available in published literature |

| Nitrogen | N | 19.98 | Not available in published literature |

| Oxygen | O | 11.41 | Not typically measured directly; calculated by difference |

The data for a related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, illustrates how such results are presented. For this compound, the calculated elemental composition was C, 74.96%; H, 8.88%; N, 10.28%, while the found (experimental) values were C, 75.77%; H, 9.22%; N, 10.28%. nih.gov This comparison between calculated and found values is a critical step in the characterization of new chemical entities.

Theoretical and Computational Chemistry Investigations

Computational Studies on Molecular Interactions (e.g., hydrogen bonding, solvent effects)

There are no specific computational studies detailing the hydrogen bonding patterns or solvent effects of 5-propyl-1H-imidazole-4-methanol. Generally, the imidazole (B134444) ring can act as both a hydrogen bond donor and acceptor. mdpi.com The nitrogen atom with a lone pair of electrons can accept a hydrogen bond, while the N-H proton can donate one. mdpi.com The methanol (B129727) group (-CH2OH) attached to the imidazole ring would also be expected to participate in hydrogen bonding, both as a donor (from the hydroxyl group) and a weak acceptor (at the oxygen atom).

The propyl group at the 5-position is a non-polar alkyl chain that would primarily engage in weaker van der Waals interactions. The interplay between the polar imidazole and methanol moieties and the non-polar propyl chain would influence the compound's solubility and interactions with different solvents. However, without specific computational studies, any description of these interactions for this compound remains speculative.

Advanced Applications in Materials Science and Catalysis Research

Role of Imidazole (B134444) Derivatives in Functional Materials Development

The inherent properties of the imidazole nucleus, such as aromaticity, amphoteric nature, and ability to coordinate with metal ions, make its derivatives highly valuable in the creation of functional materials. tandfonline.comnumberanalytics.com These compounds are being explored for their potential in developing sustainable materials, including thermally stable and ionically conductive imidazole-based polymers. numberanalytics.com

Researchers have successfully functionalized polymers with imidazole moieties to create chemosensory materials. For instance, imidazole-functionalized polyfluorene derivatives have been synthesized and shown to act as sensitive fluorescent probes for detecting metal ions. acs.org The imidazole unit's ability to bind with various inorganic metal ions or interact with organic molecules through intermolecular forces makes it an excellent recognition component in supramolecular chemistry. uminho.pt This property is also being harnessed for environmental applications, such as the development of materials for capturing heavy metals and carbon dioxide. numberanalytics.com The versatility of the imidazole structure allows for the introduction of various functional groups, enabling the fine-tuning of its properties for specific sensing and material science applications. uminho.pt

Exploration as Ligands and Precursors in Catalysis

Imidazole derivatives are fundamental in the field of catalysis, serving as both catalysts themselves (organocatalysis) and as essential ligands or precursors in metal-catalyzed reactions. numberanalytics.comlifechemicals.com Their utility stems from the nitrogen atoms which can act as a base, a nucleophile, or a ligand for a metal center. researchgate.netwikipedia.org

Organocatalysis involving Imidazole Scaffolds

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant contributions from imidazole-based systems. Studies have demonstrated that imidazole and its derivatives can exhibit cholinesterase-like properties, accelerating the hydrolysis of certain esters in a concentration-dependent manner. researchgate.net This highlights the intrinsic catalytic activity of the imidazole core. researchgate.net

In the realm of polymer chemistry, an enzyme-mimicking, imidazole-based salt was designed to control the ring-opening polymerization of lactide monomers, demonstrating a bifunctional activation process. rsc.org Furthermore, highly efficient organocatalysts containing both neutral and ionic imidazole structures have been developed for the chemical fixation of carbon dioxide into cyclic carbonates. rsc.org In these systems, hydroxyl-functionalized imidazoles were found to be particularly effective, with the hydroxyl group activating the epoxide for ring-opening. rsc.org The imidazole scaffold is also central to various multi-component reactions for synthesizing complex heterocyclic structures, with organocatalysis emerging as a powerful tool for producing tetrasubstituted imidazoles. tandfonline.com

Metal-Catalyzed Systems utilizing Imidazole Derivatives

The strong σ-donor properties of the imidazole ring make its derivatives excellent ligands for a wide range of transition metals, playing a crucial role in coordination chemistry and metal-catalyzed reactions. wikipedia.orgresearchgate.net These ligands are integral to the synthesis of metal-organic frameworks (MOFs) and have been extensively studied in various catalytic systems. researchgate.net

Imidazole derivatives have been successfully employed in nickel-catalyzed C-H bond functionalization reactions, enabling the direct arylation and alkenylation of the imidazole core itself. researchgate.netnih.gov These methods provide efficient pathways to synthesize C2-arylated and alkenylated imidazoles, which are important structural motifs in pharmaceuticals and materials. nih.gov Copper-catalyzed systems also feature prominently, with applications in oxidative cyclization and the synthesis of complex imidazopyridines. beilstein-journals.org Supramolecular catalysts have been fabricated through the self-assembly of imidazole derivatives with copper ions, creating nanoassemblies that can catalyze oxidation/hydrolysis cascade reactions, mimicking enzymatic processes. sciopen.com

A recent advancement involves a cooperative bimetallic radical catalysis system using two titanium catalysts. This system enables a highly enantioselective hydrogen-atom transfer (HAT) from an imidazole donor to a ketone, unlocking the potential of imidazole as a chiral hydrogen donor in asymmetric catalysis. acs.org

Table 1: Examples of Metal-Catalyzed Reactions Utilizing Imidazole Derivatives

| Catalyst System | Reaction Type | Substrates | Significance | Reference(s) |

| Ni(OTf)₂/dcype | C-H Arylation | Imidazoles, Phenol derivatives | Direct C-C bond formation on the imidazole core. | researchgate.net, nih.gov |

| Ni(OTf)₂/dcypt | C-H Alkenylation | Imidazoles, Enol derivatives | Synthesis of C2-alkenylated azoles. | nih.gov |

| Copper(I)/Copper(II) | Oxidative Cyclization | 2-Aminopyridines, Cinnamaldehydes | Synthesis of formyl-substituted imidazo[1,2-a]pyridines. | beilstein-journals.org |

| Chiral (salen)titanium | Asymmetric HAT | Imidazole, Ketones | Enantioselective reduction via a cooperative bimetallic system. | acs.org |

| Cu²⁺ Self-Assembly | Cascade Reaction | Phenol derivatives | Biomimetic catalyst for oxidation and hydrolysis. | sciopen.com |

Investigation as Corrosion Inhibitors

Imidazole and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netnih.gov Their inhibitory action is attributed to the presence of π-electrons and lone-pair electrons on the nitrogen atoms, which facilitate strong adsorption onto the metal surface. researchgate.net This adsorption forms a protective film that acts as a barrier, mitigating the corrosive process. tandfonline.com

The effectiveness of these inhibitors depends on their concentration, the nature of the metal, and the corrosive medium. Studies have shown that the inhibition efficiency increases with higher concentrations of the imidazole derivative. tandfonline.comphyschemres.org For example, a newly synthesized imidazole-derived Schiff base showed an optimal inhibition efficiency of 96% for carbon steel in hydrochloric acid. physchemres.org The adsorption mechanism can involve both physical (electrostatic) and chemical interactions with the metal surface. nih.govgssrr.org The versatility of the imidazole structure allows for the introduction of various substituents to enhance their solubility and adsorption characteristics, making them a highly adaptable class of corrosion inhibitors. researchgate.net

Table 2: Performance of Various Imidazole Derivatives as Corrosion Inhibitors

| Imidazole Derivative | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Reference(s) |

| (N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H- benzo[d]imidazol-2-amine) | Carbon Steel | 0.1 M HCl | 96 | Langmuir | physchemres.org |

| 4-[(4R,5S)-4,5-bis(4-hydroxyphenyl)-4,5-dihydro-1H-imidazol-2-yl]phenol | Carbon Steel | 1 M HCl | 95.5 | Not Specified | tandfonline.com |

| 1H-benzimidazole (BIM) | Brass | Nitric Acid | 94 | Not Specified | tandfonline.com, researchgate.net |

| 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine | Carbon Steel | 1% NaCl | Not Specified | Langmuir, Temkin | gssrr.org |

Application as Charge Reduction Reagents in Native Mass Spectrometry

Native mass spectrometry (MS) is a powerful technique for studying noncovalent biomolecular complexes. nih.govacs.org However, the electrospray ionization (ESI) process can impart a high charge to the molecules, leading to electrostatic repulsion and dissociation of these delicate assemblies. nih.gov To counteract this, charge-reducing reagents are added to the solution prior to ESI. arizona.edu

Imidazole and its derivatives have emerged as highly effective charge-reducing reagents. nih.govacs.orgnih.gov They work by lowering the charge acquired by the analyte during ionization, which in turn reduces the Coulombic repulsion that can lead to the dissociation of complexes in the gas phase. nih.govresearchgate.net Research has systematically tested a range of imidazole derivatives to understand how their chemical properties influence their charge-reduction efficacy. nih.govacs.org A key finding from these studies is that adding hydrophobic substituents, particularly at the 2-position of the imidazole ring, can significantly improve both charge reduction and the gas-phase stability of biomolecular complexes compared to standard reagents. nih.govacs.orgnih.gov These improved reagents are beneficial for a wide range of native MS applications, including the study of soluble proteins, membrane protein complexes, and lipoprotein nanodiscs. nih.gov

Building Block Utility in the Synthesis of Complex Chemical Architectures

The imidazole framework is a fundamental building block in medicinal chemistry and organic synthesis, appearing in numerous natural products and pharmaceuticals. lifechemicals.comnih.govnih.gov Its synthetic accessibility and the ability to functionalize it at various positions make it an invaluable starting point for constructing more complex molecules. nih.govnih.gov

In this context, 5-propyl-1H-imidazole-4-methanol serves as a practical precursor in synthetic chemistry. For example, it is used as the starting material for the synthesis of 5-propyl-1H-imidazole-4-carboxaldehyde through oxidation with manganese (IV) oxide. prepchem.com This transformation demonstrates its utility as a building block, where the hydroxymethyl group at the 4-position is converted into an aldehyde, a versatile functional group for further chemical modifications. More broadly, imidazole derivatives are key intermediates in the synthesis of a wide range of bioactive compounds, including kinase inhibitors and other therapeutic agents. thieme-connect.de The reliability and versatility of reactions involving imidazole building blocks, such as those based on isocyanoacetate cycloadditions, underscore their importance in constructing diverse molecular architectures. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The creation of 5-propyl-1H-imidazole-4-methanol and its derivatives currently relies on established, yet often multi-step, synthetic paradigms. The future necessitates the development of more efficient, economical, and environmentally benign processes.

One promising route is the targeted reduction of a corresponding carboxylic acid. For instance, a patented method describes the synthesis of the analogous 4-hydroxymethyl-5-butylimidazole via the electrolytic reduction of 5-butyl-4-imidazolecarboxylic acid, a process that could be adapted for the 5-propyl derivative google.com. This electrochemical approach represents a move towards greener synthesis by potentially reducing the need for chemical reducing agents.

Future research will likely focus on single-pot reactions that build the substituted imidazole (B134444) core and install the functional groups concurrently. Methodologies like the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) reagents, offer a versatile framework that could be tailored for this specific target organic-chemistry.org. Innovations in this area may involve the use of novel catalysts or solvent-free conditions to enhance sustainability. organic-chemistry.org

Table 1: Potential Sustainable Synthetic Approaches

| Methodology | Potential Advantage | Key Precursors |

|---|---|---|

| Electrolytic Reduction | Reduces chemical reagent waste | 5-Propyl-1H-imidazole-4-carboxylic acid |

| Catalytic Hydrogenation | High atom economy, clean reaction | Ethyl 5-propyl-1H-imidazole-4-carboxylate |

| One-Pot Multi-Component | Increased efficiency, reduced steps | Aldehydes, amines, isocyanides |

| Flow Chemistry | Improved safety, scalability, and control | Various starting materials adapted for flow |

Exploration of Unique Chemical Transformations and Rearrangements

Beyond its synthesis, the reactivity of this compound is a fertile ground for discovery. The interplay between the alkyl, alcohol, and heterocyclic moieties can lead to unique chemical behaviors.

A known transformation is the oxidation of the primary alcohol. A mixture of this compound and manganese (IV) oxide, when heated, yields 5-propyl-1H-imidazole-4-carboxaldehyde, demonstrating the accessibility of the corresponding aldehyde functional group. prepchem.com

Future explorations could investigate more complex transformations. For example, thermal rearrangements of related N-hydroxy-imidazole derivatives are known to yield 4-thio-imidazole motifs, suggesting that analogous sigmatropic rearrangements could be explored for this compound under specific conditions to introduce new functionalities at different positions of the imidazole ring. umich.edu The inherent basicity of the imidazole nitrogen could also be exploited for intramolecular catalysis, potentially facilitating unusual cyclizations or rearrangements involving the hydroxymethyl side chain. The imidazole ring is known to act as a catalyst for processes like ester hydrolysis, highlighting its potential to influence nearby functional groups. nih.govyoutube.com

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Optimizing the synthesis and studying the transformations of this compound will be greatly enhanced by advanced spectroscopic techniques. These tools allow for real-time monitoring, providing insights into reaction kinetics, intermediate formation, and yield optimization without the need for time-consuming offline analysis. ijpsonline.com

Techniques such as time-resolved Infrared (TRIR) spectroscopy and hyphenated methods like chromatography-IR spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction. ijpsonline.com For instance, monitoring the disappearance of the characteristic O-H stretch and the appearance of a C=O stretch in the IR spectrum would allow for precise real-time tracking of the oxidation to the aldehyde. researchgate.net

Native mass spectrometry (MS) is another powerful tool, particularly with the use of imidazole derivatives as charge-reducing reagents to stabilize complexes for analysis. nih.gov This suggests that the target molecule itself could be studied effectively, and its interactions monitored, using advanced MS techniques. nih.govnih.gov The fragmentation patterns in mass spectrometry, particularly the loss of water or the propyl group from the molecular ion, would provide structural confirmation. youtube.com

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Feature | Rationale/Comparison |

|---|---|---|

| ¹H NMR | Singlet ~7.5 ppm (imidazole C2-H), Singlet ~4.5 ppm (-CH₂O-), Triplet/Multiplet/Triplet for propyl chain | Based on data for 4-hydroxymethyl-5-methylimidazole and standard chemical shifts. chemicalbook.com |

| ¹³C NMR | Peaks for imidazole ring carbons (115-140 ppm), hydroxymethyl carbon (~55 ppm), and propyl chain carbons | Based on general values for substituted imidazoles. rsc.org |

| FT-IR | Broad peak ~3200 cm⁻¹ (O-H), Peak ~3100 cm⁻¹ (N-H), Peaks ~2960 cm⁻¹ (C-H), Peak ~1580 cm⁻¹ (C=N) | Characteristic absorptions for alcohols and N-H/C-H bonds in imidazoles. researchgate.netnist.govresearchgate.net |

| Mass Spec | Molecular Ion Peak (M+), M-18 (loss of H₂O), M-43 (loss of propyl group) | Common fragmentation patterns for alcohols and alkyl-substituted heterocycles. youtube.com |

Integration of Machine Learning and AI in Computational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, and their application to this compound can accelerate discovery on multiple fronts. eurekalert.orgmdpi.com

Reaction Outcome Prediction: Machine learning models can predict the outcome of chemical reactions with increasing accuracy. nih.govresearchgate.net For a given set of reactants and conditions, an ML model could predict the yield of this compound, identify potential byproducts, and suggest optimal conditions for temperature, solvent, and catalyst. researchgate.netresearchgate.net This predictive power minimizes trial-and-error experimentation, saving time and resources. researchgate.netarxiv.org

Property Prediction and Analogue Design: AI can be used to computationally screen virtual libraries of derivatives of the target compound. By modifying the propyl chain or substituting other positions on the imidazole ring, ML models can predict how these changes would affect the molecule's properties, guiding the synthesis of new compounds with tailored functionalities for applications in materials science or medicinal chemistry. mdpi.comnih.gov

Synergistic Applications in Interdisciplinary Chemical Technologies

The true potential of this compound lies in its application as a building block in broader technologies, where its distinct functional groups can act synergistically.

Materials Science: Imidazole-based compounds are crucial in the development of advanced materials. They are used to create ionic liquids, which are salts that are liquid at low temperatures, and thermally stable polymers. lifechemicals.comnumberanalytics.com The propyl and hydroxymethyl groups on the target molecule offer sites for polymerization or for tuning the physical properties (e.g., solubility, melting point) of such materials.

Synergistic Catalysis: The imidazole ring is a known catalyst for various reactions. nih.gov Imidazole-functionalized materials have been used as catalysts for the oxidation of biomass-derived molecules like 5-hydroxymethylfurfural. acs.org It is conceivable that this compound could be used to create catalysts where both the imidazole ring and the alcohol moiety participate in the catalytic cycle, leading to enhanced activity or selectivity. rsc.org

Medicinal and Agrochemical Chemistry: The imidazole scaffold is a privileged structure in drug discovery, appearing in numerous antifungal, anticancer, and antihypertensive agents. lifechemicals.comnih.gov The specific substitution pattern of this compound makes it a unique starting point for creating new libraries of bioactive compounds for screening. nih.gov

Q & A

Q. How does the presence of the propyl group at the 5-position influence the electronic and steric properties of the imidazole ring in this compound?

- Answer: The propyl group induces steric hindrance, reducing accessibility to the N3 atom for electrophilic attacks. Electronically, it exerts a moderate electron-donating effect (+I), altering the pKa of the hydroxyl group (predicted ΔpKa ~0.5–1.0). Computational studies (Mulliken charges) and Hammett σ values can quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.